molecular formula C16H13NO2 B14374608 6-(8-Methoxyquinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 89847-82-5

6-(8-Methoxyquinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14374608
CAS No.: 89847-82-5
M. Wt: 251.28 g/mol
InChI Key: DYZJBMGGXKGAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(8-Methoxyquinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a quinoline moiety linked to a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(8-Methoxyquinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of 8-methoxyquinoline with cyclohexa-2,4-dien-1-one under specific conditions. Common reagents used in this synthesis include strong acids or bases to facilitate the condensation reaction. The reaction may require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(8-Methoxyquinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-(8-Methoxyquinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinoline: A simpler analog with similar structural features.

    Cyclohexa-2,4-dien-1-one: The core structure without the quinoline moiety.

    Quinoline derivatives: Compounds with various substituents on the quinoline ring.

Uniqueness

6-(8-Methoxyquinolin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its combined quinoline and cyclohexadienone structures, which confer distinct chemical and biological properties

Properties

CAS No.

89847-82-5

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-(8-methoxyquinolin-2-yl)phenol

InChI

InChI=1S/C16H13NO2/c1-19-15-8-4-5-11-9-10-13(17-16(11)15)12-6-2-3-7-14(12)18/h2-10,18H,1H3

InChI Key

DYZJBMGGXKGAAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.